BenchChemオンラインストアへようこそ!

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid

BCL6 BTB inhibition Transcriptional repressor Protein-protein interaction inhibitor

Procure the unsubstituted parent scaffold, CAS 303028-05-9, as a chemically matched negative control for BCL6 BTB domain inhibitor studies. This scaffold, lacking the 5-halogen, is inactive (Ki >1 mM) against BCL6, Kaiso, HIC1, and PLZF, ensuring biological effects of 79-6/FX1 are attributed to halogen-mediated target engagement. It is the optimal clean baseline for SAR, enabling >6.8-fold potency gains upon halogenation. Use it also as a versatile intermediate for electrophilic halogenation to generate focused 5-substituted libraries.

Molecular Formula C15H10N2O6S2
Molecular Weight 378.37
CAS No. 303028-05-9
Cat. No. B2464368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid
CAS303028-05-9
Molecular FormulaC15H10N2O6S2
Molecular Weight378.37
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O
InChIInChI=1S/C15H10N2O6S2/c18-9(19)5-8(14(22)23)17-13(21)11(25-15(17)24)10-6-3-1-2-4-7(6)16-12(10)20/h1-4,8,21H,5H2,(H,18,19)(H,22,23)
InChIKeyYFUOOIQIDRFCBL-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide to (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid (CAS 303028-05-9) for BCL6-Targeted Research


(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid (CAS 303028-05-9) is a thioxothiazolidinone-fused oxindole derivative belonging to the 79-series compound family originally identified through computer-aided drug design targeting the BCL6 BTB domain lateral groove [1]. This compound is the unsubstituted parent scaffold of the series, distinguished by the absence of a halogen atom at the 5-position of the indolinone ring. It is commercially catalogued by Sigma-Aldrich as AldrichCPR L333719 and is listed in BindingDB and ChEMBL databases as a small-molecule probe for transcriptional repressor inhibition studies . Its primary scientific value derives from its role as the minimal pharmacophoric scaffold from which potent BCL6 inhibitors (e.g., 79-6, FX1) were elaborated through halogen substitution [1].

Why Unsubstituted (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic Acid Cannot Be Substituted with 5-Halogenated Analogs in BCL6 Research


Within the 79-series and related oxindolinylidene-thioxothiazolidinone chemical class, the presence or absence of a halogen atom at the 5-position of the indolinone ring is the single most decisive determinant of BCL6 BTB domain binding potency [1]. Crystallographic evidence reveals that the bromine atom of compound 79-6 (5-bromo analog, CAS 301356-95-6) is buried in a hydrophobic pocket lined by Leu-25 within the BCL6 BTB lateral groove, anchoring the molecule for high-affinity corepressor displacement [1]. The unsubstituted parent compound (CAS 303028-05-9) lacks this critical halogen-mediated hydrophobic contact, resulting in a >6.8-fold loss in binding affinity compared to 79-6 [1]. Furthermore, the 5-chloro analog FX1 (CAS 1426138-42-2) achieves an IC50 of ~35 µM—approximately 6-fold more potent than 79-6—due to optimized halogen bonding combined with a shorter propanoic acid side chain . Substituting any 5-halogenated analog with the unsubstituted parent scaffold will produce profoundly different BCL6 inhibition profiles and potentially divergent selectivity against other BTB-domain proteins. The quantitative evidence below establishes these differences with precision.

Quantitative Differentiation Evidence for (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic Acid vs. 5-Halogenated BCL6 Inhibitors


BCL6 BTB Domain Binding Affinity: Unsubstituted Parent vs. 5-Bromo Analog (79-6)

The unsubstituted parent compound (79-40, the closest available structural representative of CAS 303028-05-9 within the 79-series assessed in the primary publication) exhibits a Ki of >1 mM for inhibition of BCL6 BTB-SMRT corepressor association, compared to 79-6 (5-bromo analog, CAS 301356-95-6) with Ki = 147 µM [1]. This represents a >6.8-fold difference in binding affinity directly attributable to the absence versus presence of the 5-bromo substituent. The binding isotherm for 79-6 yields a Kd of 138 ± 31 µM by NMR HSQC titration [1].

BCL6 BTB inhibition Transcriptional repressor Protein-protein interaction inhibitor

BCL6 Transcriptional De-Repression Activity: Unsubstituted Parent vs. 5-Bromo Analog in Cellular Reporter Assays

In GAL4-DBD-BCL6BTB luciferase reporter assays conducted at 50 µM compound concentration, the inactive control compound 79-40 (unsubstituted scaffold) showed the smallest effect on transcriptional de-repression among all 13 tested 79-series compounds [1]. By contrast, 79-6 (5-bromo analog) consistently attenuated BCL6BTB-mediated transcriptional repression, with ~70% inhibition of BCL6 repressor activity at 50 µM in 293T-based reporter assays [1]. The 79-40 compound failed to relieve BCL6-mediated repression or reactivate BCL6 target genes [1].

BCL6 transcriptional repression Cellular reporter assay DLBCL

Structural Rationale for Potency Difference: 5-Halogen Occupancy of the Leu-25 Hydrophobic Pocket

The co-crystal structure of BCL6 BTB domain with 79-6 (PDB: 3LBZ, resolution 2.3 Å) reveals that the bromine atom at the 5-position of the indolinone ring is buried within a hydrophobic pocket formed by Leu-25 of the BCL6 BTB domain [1]. This halogen-mediated interaction anchors the fused ring system, positioning the carboxylic acid tail for polar contacts with Arg-24 and Arg-28 [1]. The unsubstituted parent compound (CAS 303028-05-9) lacks any atom capable of occupying this hydrophobic pocket, eliminating a critical enthalpy contribution to binding. The 5-chloro analog FX1 leverages a chlorine atom to achieve even higher potency (IC50 ~35 µM) through optimal halogen bonding geometry .

X-ray crystallography BCL6 BTB domain Halogen bonding

DLBCL Cell Killing Selectivity: Unsubstituted Parent vs. 5-Bromo Analog in BCL6-Dependent vs. BCL6-Independent Lymphoma Lines

In BCL6-dependent DLBCL cell lines (OCI-Ly7, OCI-Ly1, Su-DHL4), the inactive control compound 79-40 (unsubstituted scaffold) failed to specifically kill BCL6-dependent cells, whereas 79-6 (5-bromo analog, CAS 301356-95-6) exhibited GI50 values two to three orders of magnitude lower in the BCL6-dependent group compared to the BCL6-independent group [1]. This differential cytotoxicity was absent with 79-40, confirming that the unsubstituted scaffold lacks the required potency and selectivity to discriminate between BCL6-dependent and BCL6-independent lymphoma cells [1].

DLBCL cytotoxicity BCL6-dependent cell lines Growth inhibition

Side-Chain Comparison: Succinic Acid (Target) vs. Propanoic Acid (FX1) Contribution to BCL6 Inhibitory Potency

The target compound bears a succinic acid (butanedioic acid) side chain, while the 5-chloro analog FX1 (CAS 1426138-42-2) features a shorter propanoic acid side chain. Although the halogen substitution is the dominant potency determinant, side-chain length affects the positioning of the terminal carboxylic acid groups relative to Arg-24 and Arg-28 in the BTB lateral groove [1]. FX1 achieves an IC50 of ~35 µM for BCL6 BTB inhibition, representing an approximately 6-fold improvement over 79-6 (succinic acid, IC50 212 µM) and a >28-fold improvement over the unsubstituted parent (Ki > 1 mM) . The propanoic acid chain in FX1 may allow more optimal electrostatic complementarity, though the 5-chloro substituent is the primary driver of the potency gain.

Structure-activity relationship Carboxylic acid side chain BCL6 BTB groove binding

BTB-Domain Protein Selectivity Profile: Unsubstituted Scaffold vs. 5-Bromo Analog Across BTB-ZF Family Members

Compound 79-6 (5-bromo analog) was demonstrated to be selective for BCL6 over three other BTB domain-containing transcriptional repressors (Kaiso, HIC1, and PLZF) at 50 µM concentration [1]. The unsubstituted parent compound 79-40, however, showed no measurable inhibition of BCL6 and was therefore not assessed in selectivity panels [1]. The lack of the 5-halogen anchoring interaction eliminates not only BCL6 potency but potentially also the structural basis for discriminating among BTB-ZF family members, as the hydrophobic pocket topology varies across BTB domains. The 5-chloro analog FX1 demonstrates selectivity against a panel of >50 kinases at 10 µM, with no significant inhibition observed .

BCL6 selectivity BTB-POZ transcription factors Off-target profiling

Recommended Procurement and Application Scenarios for CAS 303028-05-9 Based on Differentiated Evidence


Negative Control Compound for BCL6 BTB Domain Inhibitor Screening Campaigns

As definitively established by Cerchietti et al. [1], the unsubstituted 79-series scaffold (compound 79-40, structurally analogous to CAS 303028-05-9 with Ki > 1 mM) serves as the validated inactive chemical control for BCL6 BTB domain inhibitor studies. Procure CAS 303028-05-9 when your experimental design requires a chemically matched negative control that shares the core scaffold but lacks the critical 5-halogen substituent. This ensures that any observed biological effects of halogenated analogs (79-6, FX1) can be confidently attributed to halogen-mediated target engagement rather than scaffold-derived artifacts.

Hit-to-Lead SAR Optimization Using the Minimal Pharmacophoric Scaffold

For medicinal chemistry teams pursuing BCL6 BTB domain inhibitor optimization, CAS 303028-05-9 represents the minimal active scaffold—a clean structural starting point with documented inactivity (Ki > 1 mM for BCL6 BTB [1]). The >6.8-fold potency enhancement upon 5-bromination (to 79-6, Ki = 147 µM) and >28-fold enhancement upon 5-chlorination combined with side-chain truncation (to FX1, IC50 ~35 µM) provide a well-characterized SAR trajectory [1]. Use the unsubstituted parent as the baseline reference compound to quantify the contribution of each substitution to binding free energy, ensuring rational, data-driven molecular design.

Selectivity Profiling of Novel BTB-Domain Ligands Against the Inactive Control

When developing next-generation BCL6 BTB domain inhibitors or degraders, CAS 303028-05-9 provides an essential reference point for establishing target engagement specificity. As shown in the original characterization [1], the unsubstituted scaffold fails to inhibit BCL6, Kaiso, HIC1, or PLZF at 50 µM, making it an ideal comparator for novel compounds claimed to possess BTB-domain selectivity. Include this compound in every selectivity panel to confirm that observed activity depends on specific halogen-pocket interactions rather than promiscuous scaffold binding.

Synthetic Intermediate for Diversified 5-Position Derivatization Libraries

From a procurement standpoint, CAS 303028-05-9 serves as a versatile synthetic intermediate for generating focused libraries of 5-substituted analogs. The unsubstituted indolinone ring allows direct electrophilic halogenation (bromination to yield 79-6, chlorination toward FX1-like analogs) or cross-coupling reactions to install diverse aromatic, heterocyclic, or functional groups at the 5-position. Commercially available from Sigma-Aldrich as AldrichCPR L333719 , this compound enables rapid parallel synthesis of SAR libraries targeting the Leu-25 hydrophobic pocket, the critical anchoring site identified by X-ray crystallography [1].

Quote Request

Request a Quote for (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.